4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole
Description
Historical Development of Triazole-Thiazole Chemistry
The exploration of triazoles began in 1885 with Bladin’s identification of the 1,2,3-triazole ring system. Parallel advancements in thiazole chemistry, particularly the Hantzsch synthesis (1889), enabled efficient construction of thiazole derivatives through cyclocondensation of thioamides with α-haloketones. The integration of these heterocycles gained momentum in the mid-20th century following the discovery of azole antifungals like fluconazole, which demonstrated the critical role of nitrogen-rich scaffolds in targeting fungal cytochrome P450 enzymes. By the 21st century, molecular hybridization strategies emerged as a dominant paradigm, with triazole-thiazole hybrids like the target compound exemplifying rational design to enhance bioactivity and reduce resistance.
Significance in Medicinal Chemistry Research
Triazole-thiazole hybrids occupy a privileged niche due to their dual capacity for hydrogen bonding (via triazole nitrogens) and hydrophobic interactions (via thiazole sulfur and aryl substituents). This duality enhances target binding affinity, as evidenced by derivatives showing nanomolar inhibition of bacterial MurB enzymes and fungal CYP51. The target compound’s 4-bromophenyl and 4-ethoxyphenyl groups further augment lipophilicity, potentially improving membrane permeability—a critical factor in antimicrobial and anticancer applications.
Classification within Heterocyclic Compounds
Triazoles and thiazoles belong to the azole family, classified as:
- 1,2,3-Triazoles : Characterized by adjacent nitrogen atoms, offering robust metabolic stability.
- Thiazoles : Sulfur-containing five-membered rings with demonstrated antimicrobial and anticancer properties.
The target compound is a 1,2,3-triazole derivative covalently linked to a 1,3-thiazole moiety via a methyl-substituted triazole ring. This conjugation places it within the “bis-heterocyclic hybrids” subclass, which accounts for 18% of FDA-approved small-molecule drugs since 2010.
Positioning of Target Compound within Current Research Landscape
Recent studies emphasize substituent effects on triazole-thiazole bioactivity. For example:
| Substituent Position | Functional Group | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thiazole C-4 | 4-Bromophenyl | 23.36 μM (MCF-7 cells) | |
| Triazole N-1 | 4-Ethoxyphenyl | 0.048 μM (CAIX inhibition) |
The bromine atom at the thiazole’s para position enhances electrophilic character, facilitating interactions with nucleophilic enzyme residues. Meanwhile, the ethoxy group’s electron-donating effects may stabilize charge-transfer complexes with biological targets.
Biological Significance of the Triazole-Thiazole Scaffold
Mechanistically, triazole-thiazole hybrids disrupt multiple pathways:
- Antimicrobial Action : Inhibition of ergosterol biosynthesis (via CYP51 binding) and bacterial cell wall synthesis (via MurB antagonism).
- Anticancer Activity : Downregulation of carbonic anhydrase IX (CAIX), a hypoxia-inducible enzyme overexpressed in solid tumors.
- Anti-inflammatory Effects : Suppression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
The target compound’s methyl group at the triazole C-5 position likely reduces steric hindrance, enabling optimal orientation within enzyme active sites. Molecular docking studies of analogous hybrids reveal binding energies ≤ −8.9 kcal/mol, suggesting strong affinity for CAIX and CYP51.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4OS/c1-3-26-17-10-8-16(9-11-17)25-13(2)19(23-24-25)20-22-18(12-27-20)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUFELORNVCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16BrN3S
- Molecular Weight : 388.29 g/mol
The biological activity of this compound is largely attributed to its structural components that allow interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:
- Antimicrobial Activity : Compounds with thiazole and triazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : The presence of the triazole moiety has been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in critical cellular processes, leading to reduced growth and survival of pathogenic organisms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit potent antimicrobial effects. For example:
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 8 |
Anticancer Activity
In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induces apoptosis via caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of microtubule assembly |
Study 1: Anticancer Properties
A study conducted by researchers evaluated the anticancer effects of a series of triazole derivatives on breast cancer cells (MDA-MB-231). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, correlating with increased caspase activity and morphological changes indicative of apoptosis.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a derivative similar to our compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and showed significant antifungal activity against Candida albicans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Compound 4 (4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) and Compound 5 (4-(4-fluorophenyl)-2-[...]thiazole) are isostructural to the target compound but differ in halogen substituents (Cl and F vs. Br). Key findings include:
- Crystal Packing : Despite differences in halogen size (Cl: 1.81 Å, Br: 1.96 Å), compounds 4 and 5 maintain identical triclinic (P̄1) symmetry, with two independent molecules per asymmetric unit. Slight adjustments in van der Waals interactions accommodate halogen size variations .
- Biological Activity : Chloro and fluoro analogs exhibit antimicrobial properties, though bromine’s stronger electron-withdrawing effect may enhance target binding .
Compound 91 (Ethyl 5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) highlights bromine’s role in anticancer activity. SAR studies indicate bromophenyl groups improve inhibitory effects against breast cancer cells (MDA-MB-231) compared to chloro derivatives .
Analogues with Heterocyclic Variations
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives () replace the thiazole ring with oxadiazole or thiophene. These modifications reduce planarity, altering solubility and antimicrobial potency. For example, 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole shows moderate activity against Staphylococcus aureus but lower efficacy than thiazole-containing analogs .
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole () shares the bromophenyl-thiazole and triazole motifs but includes a pyrazole ring. Its crystal structure reveals π-π stacking between thiazole and triazole rings, stabilizing the lattice. This compound’s antimicrobial activity against E. coli and B. subtilis underscores the importance of bromine in enhancing lipophilicity and membrane penetration .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Halogen Effects : Bromine’s larger atomic radius and electron-withdrawing nature improve intermolecular interactions (e.g., C–Br···π contacts) and bioactivity compared to Cl/F analogs .
- Structural Flexibility: Isostructurality in halogenated analogs (e.g., compounds 4 and 5) demonstrates that minor steric adjustments preserve crystallographic symmetry, aiding in predictable material design .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Question
Synthesis optimization requires systematic adjustments to reaction parameters. For multi-step heterocyclic systems like this triazole-thiazole hybrid:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of precursors (e.g., substituted benzaldehyde and 4-amino-triazole derivatives) to minimize side reactions .
- Solvent selection : Use absolute ethanol with glacial acetic acid as a catalyst to enhance cyclization efficiency .
- Temperature control : Reflux conditions (70–80°C) are critical for facilitating nucleophilic substitution and cyclization .
- Post-reaction processing : Evaporate solvents under reduced pressure and purify via recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity crystals .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
A multi-technique approach ensures accurate structural confirmation:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings, critical for verifying regiochemistry .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethoxy group protons at δ 1.3–1.5 ppm and methyl groups at δ 2.1–2.3 ppm) .
- HPLC-MS : Validate molecular weight (e.g., [M+H] at m/z 573.49) and monitor purity (>95%) .
How do crystallographic data resolve ambiguities in the molecular structure?
Advanced Research Question
SCXRD provides atomic-level insights:
- Unit cell parameters : Orthorhombic symmetry (space group P222) with a = 11.3476 Å, b = 14.0549 Å, and c = 15.954 Å confirms molecular packing .
- Intermolecular interactions : C–H···N (2.56 Å) and π–π stacking (3.4–3.7 Å) stabilize the crystal lattice and influence solubility .
- Torsional angles : Thiazole-triazole dihedral angles (~15–25°) indicate planarity, which correlates with electronic conjugation in bioactivity studies .
What computational methods predict the compound's bioactivity and electronic properties?
Advanced Research Question
Density functional theory (DFT) and molecular docking are key:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential .
- Docking simulations : Target enzymes like CYP450 or bacterial dihydrofolate reductase (DHFR) to predict binding affinities (ΔG ~−8.5 kcal/mol) .
- ADMET profiling : Use QSAR models to estimate bioavailability (e.g., LogP ~3.2) and toxicity thresholds .
How can researchers address contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often arise from assay variability or structural analogs:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus: 8–32 µg/mL) to ensure reproducibility .
- Control compounds : Compare with structurally similar triazoles (e.g., 5-ethyl-1-phenyl derivatives) to isolate substituent effects .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify trends in SAR .
What are the key considerations in designing biological assays for this compound?
Basic Research Question
Focus on assay relevance and reproducibility:
- Cell-line selection : Use cancer lines (e.g., MCF-7, HepG2) with known triazole sensitivity .
- Dose optimization : Test 0.1–100 µM ranges to establish IC values while monitoring cytotoxicity via MTT assays .
- Positive controls : Include reference drugs (e.g., fluconazole for antifungal assays) to validate experimental conditions .
What intermolecular interactions influence the compound's solid-state properties and stability?
Advanced Research Question
Non-covalent interactions dictate crystallinity and degradation:
- Hydrogen bonding : C–H···F (2.8 Å) and N–H···O (2.6 Å) interactions enhance thermal stability (T >200°C) .
- Van der Waals forces : Methyl and ethoxy groups contribute to hydrophobic packing, reducing hygroscopicity .
- π–π stacking : Overlap between thiazole and bromophenyl rings (3.5 Å) affects solubility in polar solvents .
How does the substitution pattern (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) affect reactivity?
Advanced Research Question
Substituent electronic effects modulate reaction pathways:
- Electron-donating groups (EDG) : Ethoxy groups increase electron density at the triazole ring, accelerating electrophilic substitutions .
- Steric effects : Bulky substituents (e.g., 4-methylphenyl) hinder cyclization, requiring longer reaction times (~8–12 hrs) .
- Hammett parameters : σ values (e.g., −0.24 for ethoxy) correlate with reaction rates in nucleophilic additions .
How can researchers troubleshoot low yields in the cyclization step during synthesis?
Basic Research Question
Common fixes include:
- Catalyst optimization : Increase acetic acid concentration (5–10 drops per mmol) to protonate intermediates .
- Moisture control : Use anhydrous solvents and inert gas (N) to prevent hydrolysis of thiazole intermediates .
- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track cyclization progress .
What strategies validate target engagement in mechanistic studies?
Advanced Research Question
Confirm binding and mode of action via:
- Isothermal titration calorimetry (ITC) : Measure binding constants (K ~1–10 µM) for enzyme-inhibitor complexes .
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., DHFR) in model organisms to confirm phenotypic rescue .
- Metabolomic profiling : Track downstream metabolite changes (e.g., thymidine depletion) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
